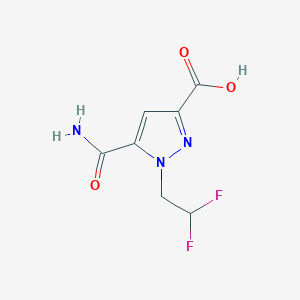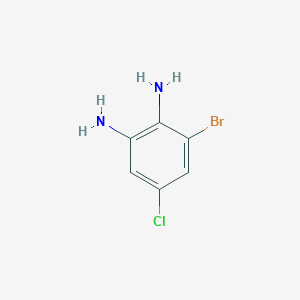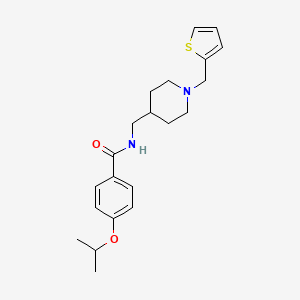
N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide is a complex organic molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide involves a series of steps:
Formation of Pyridine Derivative: : The initial step involves synthesizing the 4-methoxy-6-methyl-2-oxopyridine, typically achieved through a sequence of condensation reactions under controlled temperatures.
Alkylation: : The pyridine derivative is then alkylated using ethylene bromide, facilitated by a base like potassium carbonate in an aprotic solvent.
Amidation: : The alkylated product undergoes a reaction with 3-(4-(methylsulfonyl)phenyl)propanoic acid using a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production scales up these reactions using flow chemistry to manage heat and reaction times more efficiently. Each step is monitored for purity using HPLC (High-Performance Liquid Chromatography).
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The methoxy group on the aromatic ring can undergo oxidation, forming a hydroxyl group.
Reduction: : The oxopyridinyl moiety can be reduced to a dihydropyridine under hydrogenation conditions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminium hydride, hydrogen in the presence of palladium.
Substituting Agents: : Alkyl halides, aryl halides under conditions like SNAr (nucleophilic aromatic substitution).
Major Products Formed
Oxidized Products: : Hydroxyl derivatives of the original compound.
Reduced Products: : Dihydropyridine analogs.
Substituted Products: : Varied functionalized derivatives depending on the substituting reagent.
Scientific Research Applications
This compound finds utility across diverse scientific fields:
Chemistry: : As a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: : Investigated for its potential bioactivity and interactions with cellular pathways.
Medicine: : Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: : Used in materials science for developing new polymers and other synthetic materials.
Mechanism of Action
N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide works primarily by interacting with molecular targets in biological systems:
Molecular Targets: : Enzymes, particularly those involved in inflammation pathways, and receptor sites.
Pathways: : Modulates enzymatic activity, leading to downstream effects that can influence cellular responses like inflammation reduction.
Comparison with Similar Compounds
N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide shares structural features with several other compounds:
Similar Compounds: : N-(2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide, N-(2-(4-ethoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide.
Uniqueness: : The presence of the methoxy group and the specific substitution pattern on the pyridine ring grants unique reactivity and biological properties compared to its analogs.
Properties
IUPAC Name |
N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]-3-(4-methylsulfonylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5S/c1-14-12-16(26-2)13-19(23)21(14)11-10-20-18(22)9-6-15-4-7-17(8-5-15)27(3,24)25/h4-5,7-8,12-13H,6,9-11H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KABYPDKMGSKZNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCNC(=O)CCC2=CC=C(C=C2)S(=O)(=O)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)oxy]-N-[2-(morpholin-4-yl)ethyl]-1-benzofuran-3-carboxamide](/img/structure/B2497320.png)
![5-[(5S*,9R*)-9-(4-Cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non-7-ylmethyl]-thiophene-3-carboxylic acid methyl ester](/img/structure/B2497321.png)
![N-(2-oxo-2-{4-[(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}ethyl)acetamide](/img/structure/B2497322.png)
![N-(3-(1H-imidazol-1-yl)propyl)-2-(4-fluorophenyl)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2497325.png)

![N-[(2-ethoxyphenyl)methyl]-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide](/img/structure/B2497332.png)

![4-{3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl}pyridine](/img/structure/B2497334.png)


![2-(1H-1,2,3-benzotriazol-1-yl)-1-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl]ethan-1-one](/img/structure/B2497337.png)



